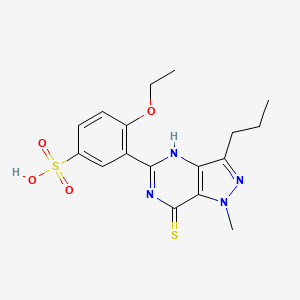

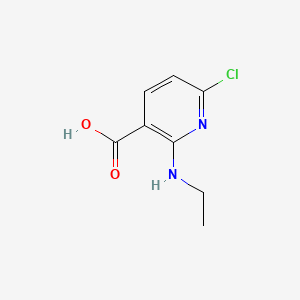

![molecular formula C27H30O10 B569129 methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate CAS No. 1514669-21-6](/img/structure/B569129.png)

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is a novel rearranged phragmalin-type limonoid isolated from the plant Swietenia mahagoni. This compound has garnered significant attention due to its unique structure and notable antibacterial properties . The structure of this compound was established through extensive spectroscopic and X-ray crystallographic methods .

作用機序

Target of Action

Swietemahalactone is a novel rearranged phragmalin-type limonoid . It has been found to exhibit antibacterial activity , suggesting that its primary targets are bacterial cells.

Mode of Action

It is known to exhibit antibacterial activity

Biochemical Pathways

The key biogenetic pathway of Swietemahalactone is the semipinacol rearrangement . This suggests that Swietemahalactone may interfere with or alter certain biochemical pathways in bacteria, leading to its antibacterial effects.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

Swietemahalactone has been found to exhibit antibacterial activity . This suggests that the molecular and cellular effects of Swietemahalactone’s action involve the inhibition of bacterial growth or survival.

Action Environment

Environmental factors can include a variety of physical, social, economic, cultural, technological, and policy-related aspects of the environment . These factors can influence the effectiveness of a drug in various ways, such as by affecting its stability, absorption, distribution, metabolism, and excretion.

生化学分析

Biochemical Properties

Swietemahalactone interacts with various biomolecules in biochemical reactionsIt has been established that Swietemahalactone exhibits antibacterial activity .

Cellular Effects

It is known to have an antibacterial effect, suggesting that it influences cell function .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation .

準備方法

Synthetic Routes and Reaction Conditions: methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is primarily isolated from the leaves and branches of Swietenia mahagoni. The plant material is extracted with methanol by refluxing at 80°C. The crude extract is then partitioned between water and various organic solvents such as n-hexane, ethyl acetate, and n-butanol .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through laboratory extraction and isolation processes from Swietenia mahagoni .

化学反応の分析

Types of Reactions: methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The key biogenetic pathway involves a semipinacol rearrangement .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 1,3,6-triacetyl swietemahalactone and 1,3,6-tris(4-bromobenzoyl)swietemahalactone .

科学的研究の応用

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying rearranged phragmalin-type limonoids.

類似化合物との比較

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is unique among limonoids due to its rearranged phragmalin-type structure. Similar compounds include:

- Swietenine

- Swietenolide

- Swietemacrophyllin

These compounds share structural similarities but differ in their specific biological activities and chemical properties .

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[98001,504,806,10

特性

IUPAC Name |

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKXOKUGOZKYPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is unique about the structure of Swietemahalactone?

A2: Swietemahalactone is characterized as a rearranged phragmalin-type limonoid. [] This means its structure deviates from the typical phragmalin skeleton, likely due to a semipinacol rearrangement during its biosynthesis. This unique structural feature could be responsible for its observed antibacterial activity and warrants further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。